molecular formula C28H28N4O2S B11419057 (2-(3,4-dihydroquinolin-1(2H)-yl)benzo[d]thiazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

(2-(3,4-dihydroquinolin-1(2H)-yl)benzo[d]thiazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B11419057
M. Wt: 484.6 g/mol
InChI Key: BNJUXBFWBIMQTA-UHFFFAOYSA-N
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Description

1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that features a combination of piperazine, benzothiazole, and tetrahydroquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}-1,2,3,4-TETRAHYDROQUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinoline derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various signaling pathways . This can result in therapeutic effects such as the alleviation of symptoms in neurological disorders .

Properties

Molecular Formula

C28H28N4O2S

Molecular Weight

484.6 g/mol

IUPAC Name

[2-(3,4-dihydro-2H-quinolin-1-yl)-1,3-benzothiazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C28H28N4O2S/c1-34-24-13-5-4-12-23(24)30-16-18-31(19-17-30)27(33)21-10-6-14-25-26(21)29-28(35-25)32-15-7-9-20-8-2-3-11-22(20)32/h2-6,8,10-14H,7,9,15-19H2,1H3

InChI Key

BNJUXBFWBIMQTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C4C(=CC=C3)SC(=N4)N5CCCC6=CC=CC=C65

Origin of Product

United States

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